Cytotoxic Potency: Irisoquin vs. Deoxyirisoquin in KB and P-388 Cell Lines
In a direct head-to-head evaluation within the same study, Irisoquin demonstrated potent cytotoxic activity against both human epidermoid carcinoma (KB) and murine lymphocytic leukemia (P-388) cell lines. The closely related analog deoxyirisoquin, which differs only by the absence of the 2-hydroxyl group, was completely inactive under identical experimental conditions [1]. This stark difference establishes the critical importance of the 2-hydroxy moiety for biological activity and demonstrates that Irisoquin cannot be functionally replaced by its deoxygenated analog.
| Evidence Dimension | Cytotoxic Activity (ED50) |
|---|---|
| Target Compound Data | KB: 1.8 μg/mL; P-388: 0.03 μg/mL |
| Comparator Or Baseline | Deoxyirisoquin: Inactive (no detectable cytotoxicity) |
| Quantified Difference | Qualitative (Active vs. Inactive) |
| Conditions | In vitro, cultured KB (human epidermoid carcinoma) and P-388 (murine lymphocytic leukemia) cells |
Why This Matters
This direct comparison from the original isolation study provides the clearest justification for procuring Irisoquin specifically; a structurally similar analog fails to exhibit the key activity of interest.
- [1] Wong, S. M., Pezzuto, J. M., Fong, H. H., & Farnsworth, N. R. (1985). Isolation, structural elucidation, and chemical synthesis of 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone (irisoquin), a cytotoxic constituent of Iris missouriensis. Journal of Pharmaceutical Sciences, 74(10), 1114-1116. PMID: 3841153. View Source
